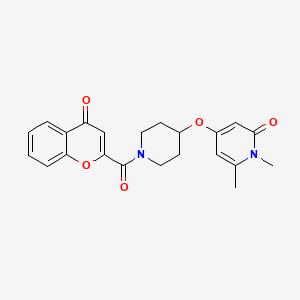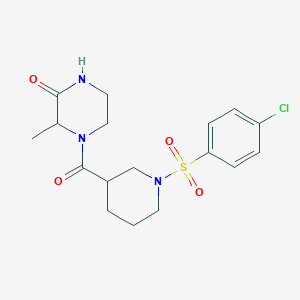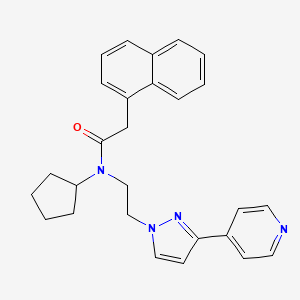
2-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C20H15N3O3 and its molecular weight is 345.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Properties
Isoindoline-1,3-dione derivatives have been synthesized and analyzed for their photophysical and thermal properties, aiming to explore their potential in optoelectronics. For instance, novel acridin-isoindoline-1,3-dione derivatives exhibited high thermal stability and showed excellent properties as fluorescent compounds due to their absorbance and fluorescence spectra variations in different solvents. Computational studies using Density Functional Theory (DFT) further provided insights into their optical band gaps and frontier molecular orbital energies, suggesting their utility in optoelectronic applications (Mane, Katagi, & Melavanki, 2019).
Crystal Structure and Molecular Docking
The crystal and molecular structures of isoindoline-1,3-dione derivatives have been extensively studied. For example, the crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione provided insights into the non-planar molecular structure and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity (Duru, Evecen, Tanak, & Ağar, 2018). Similarly, derivatives evaluated for their antityrosinase properties demonstrated significant biological activity, with molecular docking studies revealing their binding affinities, suggesting applications in bioactive compound development (Then et al., 2018).
Biological Activities
Several studies have focused on the synthesis and evaluation of isoindoline-1,3-dione derivatives for their antimicrobial, antioxidant, and anti-inflammatory activities. For instance, novel phthalimide derivatives were synthesized and showed remarkable antimicrobial activity without cytotoxic effects, highlighting their potential in therapeutic applications (Lamie, Phillopes, El-Gendy, Rárová, & Grúz, 2015). Another study evaluated a derivative as an AChE inhibitor, suggesting its applicability in treating neurodegenerative disorders like Alzheimer’s disease (Andrade-Jorge et al., 2018).
Properties
IUPAC Name |
2-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-18-12-17(14-6-2-1-3-7-14)21-13-22(18)10-11-23-19(25)15-8-4-5-9-16(15)20(23)26/h1-9,12-13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLKPMOWKADYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[2-(Cyclopentylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3016465.png)

![N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B3016468.png)

![N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B3016470.png)
![7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016471.png)

![2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B3016475.png)
![Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B3016478.png)


![4-[(2-Phenylethyl)carbamoyl]butanoic acid](/img/structure/B3016482.png)
![(3-Methoxyphenyl)-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B3016486.png)
![(Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016488.png)
